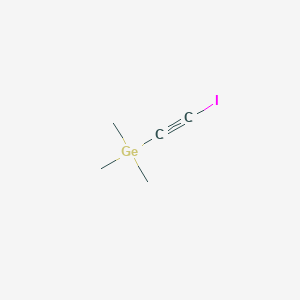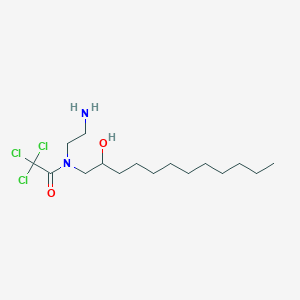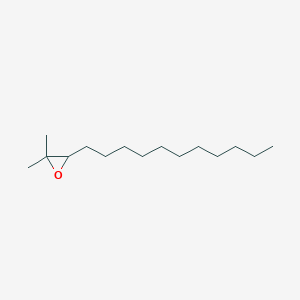![molecular formula C14H22N2O3 B14515789 N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide CAS No. 62607-25-4](/img/structure/B14515789.png)
N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide is a complex organic compound with a unique structure that includes an acetamide group attached to a substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide typically involves multiple steps, starting with the preparation of the substituted phenyl ring. The process may include:
Nitration: of a phenyl ring to introduce nitro groups.
Reduction: of nitro groups to amines.
Alkylation: of the amine groups with ethyl and methoxyethyl groups.
Acetylation: to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce various amine derivatives.
Applications De Recherche Scientifique
N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{3-[Ethyl(2-methoxyethyl)amino]-4-methylphenyl}acetamide
- N-{3-[Ethyl(2-methoxyethyl)amino]-4-ethoxyphenyl}acetamide
- N-{3-[Ethyl(2-methoxyethyl)amino]-4-chlorophenyl}acetamide
Uniqueness
N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methoxyethyl groups, along with the acetamide moiety, provides distinct properties that differentiate it from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
62607-25-4 |
|---|---|
Formule moléculaire |
C14H22N2O3 |
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
N-[3-[ethyl(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C14H22N2O3/c1-5-16(8-9-18-3)13-10-12(15-11(2)17)6-7-14(13)19-4/h6-7,10H,5,8-9H2,1-4H3,(H,15,17) |
Clé InChI |
HYQOSLAUCNEPJS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCOC)C1=C(C=CC(=C1)NC(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




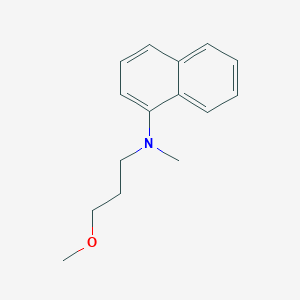

![2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B14515741.png)
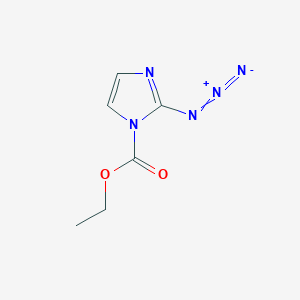

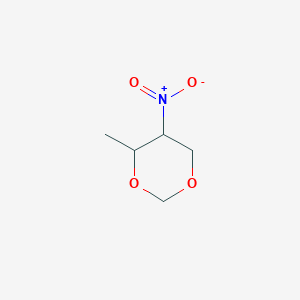
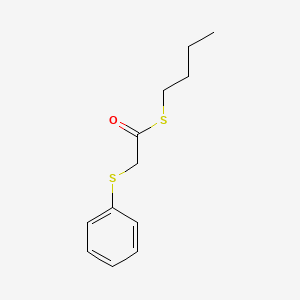
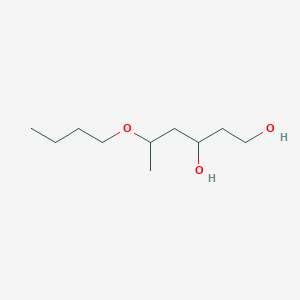
![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)
